molecular formula C7H7F3N2O B13642664 4-(2,2,2-Trifluoroethoxy)pyridin-3-amine

4-(2,2,2-Trifluoroethoxy)pyridin-3-amine

Cat. No.: B13642664
M. Wt: 192.14 g/mol
InChI Key: JSCZAIGVEGNKJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2,2,2-Trifluoroethoxy)pyridin-3-amine is a chemical compound with the molecular formula C7H7F3N2O and a molecular weight of 192.14 g/mol . This compound is characterized by the presence of a trifluoroethoxy group attached to a pyridin-3-amine core. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,2,2-Trifluoroethoxy)pyridin-3-amine typically involves the reaction of 2-chloro-5-methyl-4-nitro-pyridine-1-oxide with potassium hydroxide in methanol under pressure . This reaction produces the intermediate compound 2-chloro-5-methyl-4-pyridinamine, which is then further reacted to yield the desired product.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as those used in laboratory settings. The use of high-pressure reactors and specific catalysts can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(2,2,2-Trifluoroethoxy)pyridin-3-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include potassium hydroxide, methanol, and various catalysts . Reaction conditions often involve high pressure and specific temperatures to achieve optimal yields.

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups .

Mechanism of Action

The mechanism of action of 4-(2,2,2-Trifluoroethoxy)pyridin-3-amine is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The trifluoroethoxy group may play a role in enhancing the compound’s stability and reactivity .

Properties

Molecular Formula

C7H7F3N2O

Molecular Weight

192.14 g/mol

IUPAC Name

4-(2,2,2-trifluoroethoxy)pyridin-3-amine

InChI

InChI=1S/C7H7F3N2O/c8-7(9,10)4-13-6-1-2-12-3-5(6)11/h1-3H,4,11H2

InChI Key

JSCZAIGVEGNKJG-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC(=C1OCC(F)(F)F)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.